N-Aminosuccinimide Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKWEKIPNNNHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499839 |

Source

|

| Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108906-15-6 |

Source

|

| Record name | N-Aminosuccinimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108906-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Aminosuccinimide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Aminosuccinimide Hydrochloride

This guide provides a comprehensive overview of the primary synthesis pathway for N-Aminosuccinimide Hydrochloride, a versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and other biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

This compound (C₄H₇ClN₂O₂) is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders and cancer.[1] The presence of the N-amino group provides a reactive handle for further functionalization, making it a valuable synthon in medicinal chemistry.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and practical synthesis of this compound proceeds through a two-step reaction sequence starting from readily available precursors: succinic anhydride and hydrazine. The pathway involves the initial formation of succinic acid mono-hydrazide, followed by a cyclization-dehydration reaction to yield N-aminosuccinimide, which is subsequently converted to its hydrochloride salt for enhanced stability and handling.

Pathway Overview

Caption: General overview of the this compound synthesis pathway.

Part 1: Synthesis of Succinic Acid Mono-hydrazide (Intermediate)

The initial step involves the nucleophilic acyl substitution of succinic anhydride with hydrazine. The hydrazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of succinic acid mono-hydrazide.

Experimental Protocol

Materials:

-

Succinic anhydride

-

Hydrazine hydrate (80% solution)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Slowly add hydrazine hydrate (1.0 equivalent) to the solution while stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The succinic acid mono-hydrazide may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum to obtain the intermediate.

Mechanistic Insight

The reaction proceeds via a standard nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the succinic anhydride. This is followed by proton transfer to form the stable mono-hydrazide. The choice of solvent can influence the reaction rate and the ease of product isolation.

Caption: Mechanism of succinic acid mono-hydrazide formation.

Part 2: Cyclization to N-Aminosuccinimide

The second step involves the intramolecular cyclization of the succinic acid mono-hydrazide to form the five-membered succinimide ring with the concomitant elimination of a water molecule. This step typically requires heat and may be facilitated by a dehydrating agent.

Experimental Protocol

Materials:

-

Succinic acid mono-hydrazide

-

Acetic anhydride or heat under vacuum

Procedure:

Method A: Thermal Dehydration

-

Place the dried succinic acid mono-hydrazide in a distillation apparatus.

-

Heat the solid under vacuum. The N-aminosuccinimide will form and can be collected as a distillate.

Method B: Dehydration with Acetic Anhydride

-

Suspend the succinic acid mono-hydrazide in acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

-

The N-aminosuccinimide will precipitate and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-aminosuccinimide.

Causality in Experimental Choices

The use of acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the cyclization at a lower temperature compared to thermal dehydration alone. However, the thermal method avoids the use of additional reagents and simplifies the work-up procedure. The choice between these methods depends on the desired scale, purity requirements, and available equipment.

Part 3: Formation of this compound

The final step is the conversion of the N-aminosuccinimide base to its hydrochloride salt. This is achieved by treating the base with hydrochloric acid. The salt form is generally more stable, crystalline, and easier to handle and store.

Experimental Protocol

Materials:

-

N-Aminosuccinimide

-

Concentrated Hydrochloric Acid

-

Anhydrous diethyl ether or isopropanol

Procedure:

-

Dissolve the purified N-aminosuccinimide in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Method A (Thermal Dehydration) | Method B (Acetic Anhydride) |

| Reagents | Succinic Anhydride, Hydrazine Hydrate | Succinic Anhydride, Hydrazine Hydrate, Acetic Anhydride |

| Reaction Time | Longer (requires higher temp) | Shorter (catalyzed dehydration) |

| Typical Yield | Moderate to Good | Good to Excellent |

| Purity of Crude | Generally higher | May contain acetic acid-related impurities |

| Work-up | Simple distillation | Requires hydrolysis and filtration |

| Scalability | Suitable for smaller scales | More amenable to larger scales |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the succinimide ring protons and the amino group protons. The integration of these peaks should correspond to the molecular structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons and the methylene carbons of the succinimide ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the imide carbonyls, and C-N stretching.

Conclusion

The synthesis of this compound via the reaction of succinic anhydride and hydrazine is a robust and efficient method. By carefully controlling the reaction conditions in the formation of the succinic acid mono-hydrazide intermediate and its subsequent cyclization, high yields of the desired product can be achieved. The final conversion to the hydrochloride salt provides a stable and easily manageable form of this important synthetic building block. This guide provides the necessary details for researchers to confidently and successfully synthesize this compound for their research and development needs.

References

-

Feuer, H., Bachman, G. B., & White, E. H. (1951). The Reactions of Succinic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 73(10), 4716–4719. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. [Link]

Sources

An In-Depth Technical Guide to N-Aminosuccinimide Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aminosuccinimide hydrochloride (CAS No: 108906-15-6) is a versatile and reactive chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic approaches, and its critical applications, particularly in the construction of heterocyclic compounds and in peptide coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for professionals engaged in advanced chemical research and drug development.

Core Compound Identity and Properties

This compound is the hydrochloride salt of 1-aminopyrrolidine-2,5-dione. The presence of the primary amino group attached to the nitrogen of the succinimide ring imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.

Chemical and Physical Data

A summary of the key properties of this compound is presented in the table below. It is important to note that while some specific physical properties like melting and boiling points are not extensively documented in readily available literature, the data provided by commercial suppliers offers a reliable baseline for handling and use.

| Property | Value | Source(s) |

| CAS Number | 108906-15-6 | [1][2] |

| Molecular Formula | C₄H₇ClN₂O₂ | [1] |

| Molecular Weight | 150.56 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 0-10°C | [1] |

It is crucial to handle this compound in an inert atmosphere as it may be sensitive to moisture.

Structural Elucidation

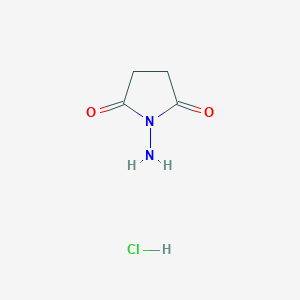

The structure of this compound features a five-membered succinimide ring with two carbonyl groups, and a primary amino group attached to the nitrogen atom, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is not as widely documented as that of its common precursor, N-aminosuccinimide. However, a logical synthetic pathway can be inferred from established chemical principles and analogous reactions.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from succinic anhydride and hydrazine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Aminosuccinimide

This step is analogous to the synthesis of other N-substituted succinimides. The reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes intramolecular cyclization with the elimination of a water molecule to yield N-aminosuccinimide.

-

Rationale: The use of hydrazine hydrate as the source of the amino group is a common and effective strategy. The reaction is typically carried out in a suitable solvent that allows for the dissolution of the reactants and facilitates the subsequent cyclization.

Step 2: Formation of the Hydrochloride Salt

The free base, N-aminosuccinimide, is then treated with a solution of hydrogen chloride in a non-polar, anhydrous solvent such as diethyl ether or dioxane. The hydrochloride salt precipitates out of the solution and can be isolated by filtration.

-

Rationale: The use of an anhydrous, non-polar solvent is critical to prevent the hydrolysis of the succinimide ring and to ensure the precipitation of the salt for easy isolation.

Key Reactivity

The chemical behavior of this compound is dominated by the reactivity of the primary amino group. This group can act as a nucleophile in various reactions, making the compound a valuable precursor for the synthesis of more complex molecules.

Applications in Research and Development

This compound is a key reagent in several areas of chemical synthesis, with its utility being particularly pronounced in the pharmaceutical and materials science sectors.

Synthesis of Heterocyclic Compounds

The primary amino group of this compound can be readily derivatized, making it an excellent starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals.[2]

Experimental Protocol: General Procedure for the Synthesis of a Pyrazole Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add a 1,3-dicarbonyl compound (1.1 eq.) and a catalytic amount of a weak base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Causality: The initial neutralization of the hydrochloride salt is essential to free the primary amino group, which then acts as the nucleophile. The 1,3-dicarbonyl compound provides the carbon backbone for the formation of the pyrazole ring through a condensation reaction.

Peptide Coupling Reactions

In the field of drug development, the synthesis of peptides is a fundamental process. This compound can be utilized in peptide coupling reactions, where it can be derivatized to form an active ester, which then readily reacts with the N-terminus of a peptide chain to form a new peptide bond.

Conceptual Workflow for Peptide Coupling

Caption: Conceptual workflow of this compound in peptide synthesis.

-

Expert Insight: While N-hydroxysuccinimide (NHS) is more commonly used for forming active esters in peptide synthesis, the amino functionality of N-Aminosuccinimide offers a handle for tethering to solid supports or for the introduction of other functionalities prior to the coupling reaction.

Material Science Applications

The reactivity of this compound also extends to the field of material science, where it can be used to modify the surface of polymers. By grafting molecules containing the N-aminosuccinimide moiety onto a polymer backbone, the properties of the material, such as its hydrophilicity, biocompatibility, or reactivity, can be tailored for specific applications.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.

-

Recommended Handling Procedures:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.

-

Conclusion

This compound is a valuable and versatile reagent with significant potential in organic synthesis, drug discovery, and material science. Its unique structure, combining a reactive primary amino group with a succinimide core, provides a gateway to a diverse range of chemical transformations. This guide has provided a foundational understanding of its properties, synthesis, and key applications, empowering researchers to effectively and safely utilize this compound in their scientific endeavors. Further exploration into its reactivity and the development of novel applications are anticipated to continue expanding its role in modern chemistry.

References

-

Synthesis and Characterization of α-Amino-N-Phenyl Succinimide as Precursor for Corresponding Thionimides. (2011). Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Retrieved from [Link]

- CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method. (2007). Google Patents.

- US4720553A - Method for synthesizing N-aminophthalimide. (1988). Google Patents.

- US3065265A - Amino acid hydrazides. (1962). Google Patents.

Sources

N-Aminosuccinimide Hydrochloride: A Technical Guide to its Potential Mechanism of Action and Applications in Bioconjugation

This technical guide provides an in-depth exploration of the potential mechanism of action of N-Aminosuccinimide Hydrochloride. As a compound with limited direct characterization in the scientific literature, this document synthesizes established principles of organic chemistry and bioconjugation to propose a well-reasoned hypothesis for its reactivity and utility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage the unique chemical properties of this reagent.

Introduction: Unveiling a Potential Bifunctional Reagent

This compound is a derivative of succinimide, a five-membered lactam. While its close relative, N-hydroxysuccinimide (NHS) and its esters, are cornerstone reagents in bioconjugation for their ability to react with primary amines[1], N-Aminosuccinimide presents a different reactive profile. Its structure, featuring a primary amino group attached to the nitrogen of the succinimide ring, suggests its potential as a nucleophilic building block or a bifunctional linker. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to biological applications. However, it is crucial to note that the parent α-aminosuccinimide has been reported to be unstable in aqueous solutions[2], a factor that must be carefully considered in experimental design.

This guide will dissect the chemical properties of this compound to propose its mechanism of action, detail a hypothetical experimental protocol for its application in bioconjugation, and discuss methods for the characterization and validation of its reaction products.

Chemical Properties and Proposed Reactivity

The reactivity of this compound is dictated by the interplay between the succinimide ring and the N-amino group.

-

The Succinimide Ring: The two carbonyl groups flanking the nitrogen atom in the succinimide ring are electron-withdrawing. This has two significant consequences:

-

The N-Amino Group: The primary amino group (-NH2) attached to the succinimide nitrogen is the key functional group for its proposed mechanism of action. While the adjacent imide structure diminishes its inherent nucleophilicity in the neutral state, it can be deprotonated under basic conditions to form a highly reactive nucleophilic anion. The pKa of the amino group of L-amino-succinimide has been reported to be approximately 5.9, while the imide group has a pKa of 9.0[5]. This suggests that the N-amino group is the more basic and likely more nucleophilic site.

Proposed Mechanism of Action: Nucleophilic Attack

We propose that the primary mechanism of action for this compound involves its function as a nucleophile, particularly after deprotonation of the N-amino group. In the presence of a base, the hydrochloride salt is neutralized, and the free N-aminosuccinimide can then be deprotonated to form a potent nucleophile. This anion can then react with a variety of electrophiles, such as alkyl halides, acyl chlorides, or activated esters, to form a stable covalent bond.

Characterization and Validation

The successful synthesis of the conjugated product must be validated through rigorous analytical techniques.

| Analytical Technique | Expected Outcome | Purpose |

| High-Performance Liquid Chromatography (HPLC) | A new peak with a different retention time from the starting materials. | To monitor reaction progress, determine purity, and for purification. |

| Mass Spectrometry (MS) | The molecular weight of the product should correspond to the sum of the molecular weights of N-aminosuccinimide and the acyl group from the NHS ester, minus the molecular weight of N-hydroxysuccinimide. | To confirm the identity and molecular weight of the desired product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Appearance of new signals and shifts in existing signals corresponding to the formation of the new amide bond and the combination of the two molecular scaffolds. | To provide detailed structural elucidation of the final product. |

Potential Applications in Drug Development

The unique bifunctional nature of this compound opens up several potential applications in the field of drug development:

-

Synthesis of Novel Linkers: As demonstrated in the hypothetical protocol, it can be used to create novel linker molecules with specific lengths and chemical properties for applications such as antibody-drug conjugates (ADCs).

-

Derivatization of Drug Candidates: The N-amino group can be used to introduce the succinimide moiety onto a drug molecule. The succinimide ring can then be further modified, for example, by ring-opening, to attach other functionalities.

-

Fragment-Based Drug Discovery: N-Aminosuccinimide can serve as a core fragment for the synthesis of libraries of small molecules to be screened for biological activity. The pyrrolidine-2,5-dione scaffold is present in some anti-inflammatory agents.[6]

Conclusion

While direct experimental data on the mechanism of action of this compound is scarce, a thorough analysis of its chemical structure allows for the formulation of a strong hypothesis regarding its reactivity. Its potential as a nucleophilic building block, particularly after deprotonation of the N-amino group, makes it a promising, yet under-explored, reagent in chemical synthesis and bioconjugation. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own work. Further investigation is warranted to fully elucidate its reaction kinetics, stability under various conditions, and full scope of applications in drug discovery and development.

References

-

Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 639, 333-353. [Link]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

-

Eldeen, Z. M., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. European Journal of Pharmaceutical and Medical Research, 2(7), 74-86. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Chemistry Steps. (n.d.). Amides – Structure and Reactivity. [Link]

-

Sondheimer, F., & Holley, R. W. (1954). The Synthesis of L-Amino-succinimide. Journal of the American Chemical Society, 76(9), 2467-2468. [Link]

-

Hassan, M. M., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103441. [Link]

Sources

- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-Aminosuccinimide Hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of N-Aminosuccinimide Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal reagent in bioconjugation and synthetic chemistry, frequently utilized for the derivatization of amines and the synthesis of peptides. Its efficacy in these applications is profoundly dependent on its solubility within the chosen reaction medium. However, a comprehensive understanding of its solubility profile across a diverse range of organic solvents remains a critical knowledge gap for many researchers. This technical guide provides a robust framework for understanding, determining, and applying the solubility characteristics of this compound. We will delve into the core physicochemical principles governing its solubility, present a validated, step-by-step experimental protocol for its quantitative determination, and offer expert insights into the interpretation and application of the resulting data for optimizing reaction conditions and formulation development.

Physicochemical Principles Governing Solubility

The solubility of this compound, a salt, in any given solvent is determined by a thermodynamic balance between two primary opposing forces: the lattice energy of the crystal and the solvation energy released when solvent molecules interact with the dissociated ions.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of this compound into its constituent N-Aminosuccinimide cation and chloride anion in the gas phase. This is an energetically demanding (endothermic) process.

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. The nature and magnitude of this energy depend on the solvent's properties. Polar solvents can effectively stabilize the charged ions through dipole-ion interactions, leading to a significant release of energy (exothermic).

A compound is soluble if the solvation energy is sufficient to overcome the lattice energy. For this compound, its structure presents distinct features:

-

Ionic Nature: The hydrochloride salt form imparts high polarity, suggesting greater solubility in polar solvents capable of supporting ions.

-

Hydrogen Bonding: The N-amino group and carbonyl oxygens can act as hydrogen bond acceptors and donors, further enhancing solubility in protic solvents (e.g., alcohols).

Therefore, we can predict a solubility trend: Polar Protic > Polar Aprotic > Nonpolar Solvents . However, empirical determination is essential for accurate, quantitative data.

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Analytical Standard: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (in which it is freely soluble, e.g., water or methanol) to create a stock solution of known concentration. Prepare a calibration curve by creating a series of dilutions from this stock. This is a critical step for accurate quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An amount that is visually in excess after equilibration (e.g., 5-10 mg) is sufficient.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the vials. Prepare each solvent in triplicate to ensure statistical validity.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Causality: This step is crucial to prevent undissolved solid particles from inflating the measured concentration. The filter material must be chosen carefully to avoid adsorption of the analyte.

-

-

Quantification:

-

Carefully take a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of your analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.

-

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, accounting for all dilution factors. The result is the solubility, typically expressed in mg/mL or mol/L.

Expected Solubility Profile and Data Presentation

Based on physicochemical principles, a qualitative solubility trend can be predicted. However, quantitative data from the protocol above provides actionable insights for experimental design. The results should be summarized in a clear, comparative format.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | Likely high solubility |

| Ethanol | 4.3 | [Experimental Value] | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | High solubility expected |

| Dimethylformamide (DMF) | 6.4 | [Experimental Value] | Moderate to high solubility | |

| Acetonitrile (ACN) | 5.8 | [Experimental Value] | Moderate solubility | |

| Ester | Ethyl Acetate | 4.4 | [Experimental Value] | Low solubility expected |

| Chlorinated | Dichloromethane (DCM) | 3.1 | [Experimental Value] | Very low to negligible |

| Hydrocarbon | Toluene | 2.4 | [Experimental Value] | Negligible |

| Hexane | 0.1 | [Experimental Value] | Negligible |

Note: Polarity Index values are for general reference. Experimental values are to be populated by the user.

Practical Implications and Troubleshooting

-

Reaction Solvent Selection: For homogeneous reactions, choose a solvent where the solubility is at least 10-20% higher than the target reaction concentration to avoid saturation issues as reactants are consumed. DMSO and DMF are often excellent starting points for reactions involving polar salts.

-

Troubleshooting Low Solubility: If solubility is a limiting factor, consider gentle heating. However, the thermal stability of this compound must first be verified to prevent degradation.

-

Metastable Forms: Be aware that different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Ensure consistency in the solid material used for experiments.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

-

Blagden, N., de Matas, M., Gavan, P., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

safety precautions for handling N-Aminosuccinimide Hydrochloride

All waste containing this compound, including empty containers with residual powder, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. [13][14]* Collect waste in sturdy, sealed, and clearly labeled containers. [13]* The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. [13]* Never dispose of this chemical down the drain or in the regular trash. [13]* Arrange for pickup and disposal by a licensed waste disposal company, adhering to all local, state, and federal regulations. [1][4]

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific . (2014). Thermo Fisher Scientific. [Link]

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC . (n.d.). Centers for Disease Control and Prevention. [Link]

-

This compound, 5 grams - CP Lab Safety . CP Lab Safety. [Link]

-

PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications . ASHP. [Link]

-

Hazardous Waste Disposal Guide - Dartmouth Policy Portal . Dartmouth. [Link]

-

Safety Data Sheet: N-Hydroxysuccinimide - Carl ROTH . Carl ROTH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to the Thermal Stability of N-Aminosuccinimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and a Focus on Causality

N-Aminosuccinimide Hydrochloride (CAS 108906-15-6) is a valuable reagent in organic synthesis, often utilized in the preparation of heterocyclic compounds and for the modification of polymers.[1][2] Its utility in drug development and material science necessitates a thorough understanding of its thermal stability. The presence of a strained succinimide ring, an amino group, and a hydrochloride salt functional group suggests a complex thermal decomposition profile.

Thermal stability is not merely a measure of the temperature at which a substance decomposes; it is a critical parameter that influences every stage of the pharmaceutical development lifecycle, from process chemistry and formulation to storage and shelf-life. An unstable compound can lead to loss of potency, the formation of toxic impurities, and unpredictable performance. This guide, therefore, is structured not as a simple data sheet, but as a methodological roadmap for a comprehensive thermal hazard assessment of this compound.

We will explore the "why" behind the experimental choices, grounding our protocols in the principles of chemical kinetics and thermodynamics. Our objective is to empower researchers to generate high-quality, reliable data that can be confidently used for safety assessments and process optimization.

Section 2: Predicted Thermal Behavior and Decomposition Pathways

Based on the thermal decomposition of structurally related compounds, such as asparagine and other amino acid hydrochlorides, we can predict a multi-stage decomposition for this compound.[3][4]

Expected Decomposition Profile:

-

Initial Stage (likely < 150°C): Liberation of hydrogen chloride (HCl) gas. The hydrochloride salt is expected to be the most labile part of the molecule. This initial decomposition may be followed by the release of water if the compound is hygroscopic, as indicated by supplier data sheets.

-

Second Stage (likely 180°C - 280°C): Decomposition of the N-aminosuccinimide ring. Studies on the thermal decomposition of asparagine, which contains a similar amide structure, show the evolution of ammonia (NH3) and the formation of a polysuccinimide residue.[3] It is plausible that this compound will follow a similar pathway, with the N-amino group being a likely source of ammonia or other nitrogen-containing volatiles.

-

Final Stage (higher temperatures): Charring and decomposition of the remaining organic backbone.

The following diagram illustrates the proposed decomposition pathway:

Caption: Predicted thermal decomposition pathway of this compound.

Section 3: Experimental Protocols for Thermal Analysis

To obtain a comprehensive understanding of the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Experimental Workflow for TGA:

Caption: A standardized workflow for the thermogravimetric analysis of this compound.

Detailed TGA Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles are recommended to ensure inertness.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the crucible.

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of decomposition steps.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperature at 5% mass loss (T5%).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC:

Caption: A standardized workflow for the differential scanning calorimetry analysis.

Detailed DSC Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: Aluminum pans, hermetically sealed to contain any evolved gases and prevent sublimation.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a pan and seal it. An empty, sealed pan should be used as a reference.

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature above the final decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (decomposition).

-

Integrate the area under the peaks to determine the enthalpy (ΔH) of these transitions.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It is the gold standard for assessing thermal runaway hazards.

Detailed ARC Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Bomb: A titanium or Hastelloy bomb is typically used.

-

Sample Preparation: A known mass of the sample (typically 1-5 g) is loaded into the bomb.

-

Method: A "heat-wait-seek" protocol is employed.

-

Heat: The sample is heated in small steps (e.g., 5°C).

-

Wait: The system holds at this temperature to achieve thermal equilibrium.

-

Seek: The instrument monitors for any self-heating from the sample. If the self-heating rate exceeds a certain threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Mode: The calorimeter heaters match the temperature of the sample, ensuring that all heat generated by the reaction increases the sample's temperature.

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of self-heating.

-

Calculate the adiabatic temperature rise and the maximum pressure and rate of pressure rise.

-

Section 4: Data Interpretation and Reporting

The data from these three techniques should be synthesized to provide a comprehensive thermal stability profile.

Summary of Key Thermal Stability Parameters:

| Parameter | Technique | Description | Predicted Value for N-Aminosuccinimide HCl |

| T5% Mass Loss | TGA | Temperature at which 5% of the initial mass is lost. | 100-150°C |

| Onset of Decomposition | TGA/DSC | The temperature at which significant decomposition begins. | 150-200°C |

| Melting Point (if any) | DSC | Temperature of the solid-to-liquid phase transition. | Not predicted to melt before decomposition |

| Enthalpy of Decomposition (ΔH) | DSC | The heat released or absorbed during decomposition. | Exothermic |

| Onset of Self-Heating | ARC | The temperature at which the substance begins to self-heat under adiabatic conditions. | Likely > 100°C |

| Adiabatic Temperature Rise | ARC | The maximum temperature increase under adiabatic conditions. | To be determined experimentally |

| Maximum Pressure | ARC | The maximum pressure generated during decomposition in a closed system. | To be determined experimentally |

Section 5: Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and use in research and development. This guide provides a robust set of protocols for TGA, DSC, and ARC analysis, which together can provide a comprehensive thermal hazard assessment. While specific experimental data is currently lacking in the public domain, the predictive analysis based on analogous compounds suggests a multi-step decomposition involving the loss of HCl followed by the breakdown of the N-aminosuccinimide ring.

It is strongly recommended that researchers working with this compound perform these analyses to establish its precise thermal decomposition profile. This data will be invaluable for ensuring laboratory safety, optimizing reaction conditions, and developing stable formulations.

References

- TCI Chemicals. (2024). SAFETY DATA SHEET: this compound. TCI Chemicals.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: N-chlorosuccinimide. Sigma-Aldrich. (Note: This is for a related compound, used for general safety protocol comparison).

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved January 12, 2026, from [Link]

- Wang, F., et al. (2023).

- Bortolin, E., et al. (2019). DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. Journal of Pharmaceutical and Biomedical Analysis.

- Vlasak, J., et al. (2017). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Chlorosuccinimide. Fisher Scientific. (Note: This is for a related compound, used for general safety protocol comparison).

- Vlasak, J., et al. (2017). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PubMed.

- Zang, L., et al. (2011).

- Valliere-Douglass, J., et al. (2008). Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis.

- Vagner, T., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules.

- Demetriou, D. E., & Hassan, P. A. (2020). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Nanoscience and Nanotechnology - Asia.

- BenchChem. (2025). An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride. BenchChem.

- ResearchGate. (n.d.). Differential scanning calorimetry heating scan at 10 - C/ min of 6.25%....

- Bodanszky, M., & Martinez, J. (1981). Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. PubMed.

- ResearchGate. (n.d.). Differential scanning calorimetry curves obtained by heating for form I....

- Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Archives of Biochemistry and Biophysics.

- Vevelstad, S. J., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

- Weiss, W., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

-

Paralab. (n.d.). Accelerating Rate Calorimetry. Paralab. Retrieved January 12, 2026, from [Link]

- Weiss, W., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.

- Weiss, W., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.

- Gnanaraj, J.S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources.

- Weiss, W., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.

- Wang, Y., et al. (2013). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates.

- Weiss, W., et al. (2017). Thermal Decomposition Of The Amino Acids Glycine, Cysteine, Aspartic Acid, Asparagine, Glutamic Acid, Glutamine, Arginine And Hi. SciSpace.

- Zhang, L., et al. (2012). Thermal Stability and Decomposition Kinetics of Polysuccinimide.

-

NASA Technical Reports Server. (n.d.). Accelerating rate calorimetry: A new technique for safety studies in lithium systems. NASA. Retrieved January 12, 2026, from [Link]

- Shurtz, R. C., et al. (2021). Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Journal of Visualized Experiments.

- Hansen, E. B., & Jensen, H. G. (1975). Decomposition of amitriptyline hydrochloride in aqueous solution. PubMed.

Sources

N-Aminosuccinimide Hydrochloride reaction with primary amines

An In-depth Technical Guide to the Reaction of N-Aminosuccinimide Hydrochloride with Primary Amines for Pharmaceutical Development

Introduction: Unlocking Novel Hydrazide Scaffolds

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds that offer both stability and versatile functionality is of paramount importance. The nitrogen-nitrogen (N-N) bond is a key structural motif found in numerous clinically significant drugs and bioactive natural products.[1] Hydrazides, in particular, serve as crucial intermediates and pharmacophores. This compound has emerged as a valuable, yet under-explored, reagent for the synthesis of complex, N,N'-disubstituted diacylhydrazides.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction between this compound and primary amines. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss critical parameters for optimization, and contextualize the reaction's application in the broader field of pharmaceutical sciences.

The Reagent: this compound Profile

A thorough understanding of the starting material is the foundation of any successful synthesis.

Physicochemical Properties:

-

Structure: A five-membered succinimide ring with an amino group attached to the nitrogen atom, supplied as a hydrochloride salt.

-

Appearance: Typically a white to off-white crystalline powder.

-

Solubility: Generally soluble in water and polar organic solvents like methanol, but less soluble in nonpolar solvents.

-

Storage & Stability: The compound should be stored under refrigerated (e.g., 2-8°C) and inert gas conditions. It is known to be sensitive to heat and moisture (hygroscopic).

Handling and Safety: this compound is classified as an irritant, causing skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

The Core Reaction: Mechanism of Acylative Ring-Opening

The reaction of this compound with a primary amine (R-NH₂) is not a simple condensation but rather a nucleophilic acyl substitution that proceeds via an imide ring-opening mechanism. This pathway is analogous to the reaction of other N-substituted succinimides with strong nucleophiles, such as hydroxylamine.[2][3][4]

The key steps are as follows:

-

Activation and Nucleophilic Attack: The hydrochloride salt form of N-aminosuccinimide is crucial. The exocyclic amino group is protonated (-NH₂⁺Cl⁻), which inductively withdraws electron density from the succinimide ring. This electronic pull enhances the electrophilicity of the two carbonyl carbons, priming them for attack. The primary amine, acting as the nucleophile, attacks one of these activated carbonyl carbons.

-

Tetrahedral Intermediate Formation: The attack results in the formation of a transient, high-energy tetrahedral intermediate. The carbonyl oxygen becomes negatively charged (an oxyanion), and the attacking amine nitrogen bears a positive charge.

-

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs. The protonated attacking amine transfers a proton, often to the endocyclic nitrogen of the succinimide ring, neutralizing its own charge.

-

Ring Opening: The tetrahedral intermediate collapses. The C-N bond of the succinimide ring cleaves, driven by the reformation of the carbonyl double bond. This ring-opening step is the thermodynamic driving force of the reaction, relieving ring strain and forming a stable linear amide structure.

-

Final Product: The final product is a stable, linear N,N'-disubstituted diacylhydrazide, specifically a derivative of succinic acid.

Practical Execution: A Validated Laboratory Protocol

While reaction conditions may require optimization for specific primary amines, the following protocol provides a robust and reliable starting point for the synthesis of a model N,N'-disubstituted diacylhydrazide from this compound and benzylamine.

Experimental Workflow Diagram

Step-by-Step Methodology

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (aq)

-

Saturated Sodium Bicarbonate (aq)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the flask to 0°C in an ice bath. Add the non-nucleophilic base (2.2 eq) dropwise while stirring. Causality Note: Two equivalents of base are required—one to neutralize the hydrochloride salt and free the N-amino group, and a second to neutralize the HCl that will be liberated upon formation of the final product or intermediate amic acid.

-

Addition of Primary Amine: Add the primary amine (1.1 eq), dissolved in a small amount of anhydrous DMF if necessary, dropwise to the cooled reaction mixture. Causality Note: A slight excess of the amine helps drive the reaction to completion. Slow, cooled addition helps to control any potential exotherm.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Aminosuccinimide is consumed. Gentle heating (e.g., 40°C) may be applied if the reaction is sluggish.

-

Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove acidic impurities), and brine (to reduce the solubility of organic material in the aqueous layer).

-

Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography.

Optimizing the Reaction: Key Parameter Analysis

Achieving high yield and purity depends on the careful control of several experimental variables. The interplay between these factors is critical for adapting the protocol to different substrates.

| Parameter | Recommended Range | Rationale & Field Insights |

| Solvent | DMF, Acetonitrile, DCM | A polar aprotic solvent is essential to dissolve the reactants, particularly the hydrochloride salt, without interfering with the reaction. DMF is often a good starting point due to its high polarity. For less polar amines, Dichloromethane (DCM) may be suitable. |

| Base | TEA, DIPEA (2.0-2.2 eq) | A non-nucleophilic organic base is critical. It must be strong enough to deprotonate the amine hydrochloride but not so nucleophilic that it competes with the primary amine in attacking the succinimide. Using less than two equivalents can lead to incomplete reaction as the medium becomes acidic. |

| Temperature | 0°C to 40°C | The initial addition is performed at 0°C to manage any exothermicity. The reaction typically proceeds well at room temperature. Gentle heating can increase the rate but may also promote side reactions or degradation, especially with sensitive substrates. |

| Stoichiometry | 1.1 - 1.2 eq of Primary Amine | A small excess of the primary amine ensures the complete consumption of the limiting N-Aminosuccinimide reagent. A large excess can complicate purification and is generally unnecessary. |

| Concentration | 0.1 M - 1.0 M | Higher concentrations can accelerate the reaction rate (bimolecular reaction). However, very high concentrations may lead to solubility issues or difficulties in heat dissipation. A starting concentration of 0.2 M is often a good balance. |

Applications in Drug Development & Medicinal Chemistry

The N,N'-disubstituted diacylhydrazide products of this reaction are valuable scaffolds in pharmaceutical research.

-

Stable Linkers for Bioconjugates: In the field of Antibody-Drug Conjugates (ADCs) and other bioconjugation strategies, the stability of the linker connecting the payload to the targeting moiety is critical. The diacylhydrazide linkage formed is highly stable, offering an alternative to more common maleimide or NHS-ester based linkers.[5] Its polarity and hydrogen bonding capabilities can also influence the overall physicochemical properties of the conjugate.

-

Medicinal Chemistry Scaffolds: The product structure contains multiple points for further diversification. The amide N-H bonds and the newly introduced 'R' group from the primary amine can be modified to explore structure-activity relationships (SAR). Such scaffolds are being investigated for a range of biological activities, including analgesic, anticonvulsant, and anticancer properties.[6]

-

Peptoid and Peptide Mimics: The resulting structure can be considered a surrogate for certain peptide building blocks, enabling the synthesis of "peptoids" or peptide mimics with improved stability against proteolytic degradation.[7] This is particularly relevant in the development of enzyme inhibitors or receptor antagonists.

Conclusion

The reaction of this compound with primary amines provides a direct and efficient route to N,N'-disubstituted diacylhydrazides. By understanding the underlying ring-opening mechanism and carefully controlling key experimental parameters such as solvent, base, and temperature, researchers can reliably synthesize these valuable molecular scaffolds. The stability and functionality of the resulting products make them highly attractive for applications ranging from the construction of robust linkers in bioconjugates to the development of novel therapeutic agents. This guide provides the foundational knowledge and practical methodology for scientists to successfully implement and adapt this powerful transformation in their research and development endeavors.

References

- Kočevar, M., et al. (2005). An efficient microwave-assisted green transformation of fused succinic anhydrides into N-aminosuccinimide derivatives of bicyclo[2.2.

- Kranjc, K., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2735.

- Gushchina, S. Y., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195.

- Patil, S., et al. (2017). Synthesis and pharmacological activity of N-substituted succinimide analogs. ResearchGate.

- Stark, T. W., et al. (2024). Discovery of a Bacterial Hydrazine Transferase That Constructs the N-Aminolactam Pharmacophore in Albofungin Biosynthesis. Journal of the American Chemical Society.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Martin, S. F., et al. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Organic Letters, 8(22), 5165-8.

- Mayr, H., et al. (2011). Nucleophilic Reactivities of Imide and Amide Anions. Journal of the American Chemical Society, 133(39), 15830-15839.

Sources

- 1. Discovery of a Bacterial Hydrazine Transferase That Constructs the N-Aminolactam Pharmacophore in Albofungin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Chemistry of N-Succinimidyl Esters

Introduction: The Workhorse of Bioconjugation

N-Hydroxysuccinimide (NHS) esters have become an indispensable tool in the fields of bioconjugation, diagnostics, and drug development.[1][] First introduced nearly six decades ago, their enduring popularity stems from their remarkable efficiency and selectivity in covalently modifying primary amines on biomolecules such as proteins, peptides, and oligonucleotides.[3][4] This guide provides a comprehensive exploration of the core chemical principles governing NHS ester reactivity, offering field-proven insights to empower researchers and drug development professionals to achieve robust and reproducible results.

At its core, the utility of NHS esters lies in their ability to form stable amide bonds under mild, aqueous conditions, which is crucial for preserving the delicate structure and function of sensitive biomolecules.[][5] The reaction is highly selective for unprotonated primary amines, which are predominantly found at the N-terminus of polypeptides and on the side chain of lysine residues.[1][5] This selectivity minimizes off-target reactions, ensuring the integrity of the final conjugate.[5]

The Core Reaction: Mechanism and Kinetics

The fundamental reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[6][7] The process begins with the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[3][5][6]

The Competing Reaction: Hydrolysis

A critical factor influencing the success of any NHS ester conjugation is the competing hydrolysis reaction. In aqueous solutions, water molecules can also act as nucleophiles, attacking the NHS ester and leading to its hydrolysis.[5][8] This side reaction regenerates the original carboxylic acid and renders the NHS ester inactive for conjugation, directly impacting the overall efficiency of the desired aminolysis (the reaction with the amine).[5][6][8] The interplay between aminolysis and hydrolysis is heavily influenced by the reaction conditions, most notably the pH of the buffer solution.[6]

The rate of hydrolysis increases significantly with a rise in pH.[5][8] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[1][5] This underscores the importance of precise pH control during the conjugation reaction.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism of an NHS ester with a primary amine and the competing hydrolysis reaction.

Optimizing Conjugation Efficiency: A Guide to Critical Parameters

Achieving high conjugation efficiency with NHS esters requires careful control over several experimental parameters. Understanding the causality behind these choices is paramount for developing robust and reproducible protocols.

The Paramount Role of pH

The pH of the reaction buffer is arguably the most critical factor in NHS ester chemistry.[6][9] It directly influences both the nucleophilicity of the target primary amines and the stability of the NHS ester itself. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][][10]

-

Below pH 7.2 : Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired aminolysis reaction.[1][6]

-

Above pH 8.5 : The rate of hydrolysis of the NHS ester increases dramatically, leading to a significant reduction in the concentration of the active reagent and, consequently, lower conjugation efficiency.[1][5]

Buffer Composition: Avoiding Pitfalls

The choice of buffer is crucial for a successful conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[6][11] These buffers will compete with the target biomolecule for reaction with the NHS ester, drastically reducing the yield of the desired conjugate.[11]

Recommended Buffers:

Temperature and Reaction Time

NHS ester conjugations are typically performed at room temperature (20-25°C) or at 4°C.[1] Lower temperatures can help to minimize the competing hydrolysis reaction, which can be advantageous for particularly sensitive biomolecules or when longer reaction times are required.[1][6] Reaction times can range from 30 minutes to several hours, and in some cases, overnight incubation at 4°C is recommended.[6][9] Optimization of both temperature and reaction time is often necessary for specific applications.

Reagent Concentration and Solubility

The concentrations of both the biomolecule and the NHS ester reagent can influence the reaction efficiency.[6] Higher concentrations of the reactants can favor the bimolecular aminolysis reaction over the competing unimolecular hydrolysis.[6][12]

Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[8][9][10] It is critical to use anhydrous, high-purity solvents to prevent premature hydrolysis of the NHS ester.[11] Degraded DMF can contain dimethylamine, a primary amine that will react with the NHS ester, so it's important to use high-quality DMF that is free of any "fishy" odor.[9][11]

Quantitative Data Summary: Stability and Reaction Conditions

| Parameter | Condition | Value/Range | Reference(s) |

| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [1][][10] |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours | [1][10] |

| pH 8.6, 4°C | 10 minutes | [1][10] | |

| pH 7, Aqueous Solution | Hours | [1] | |

| pH 9, Aqueous Solution | Minutes | [1][5] | |

| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [1] |

| Recommended Molar Ratio (Dye:Antibody) | Initial Experiments | 10:1 to 20:1 | [1] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating key principles to ensure successful conjugation.

General Workflow for Protein Labeling with an NHS Ester

This workflow outlines the key steps for a typical protein labeling experiment, such as conjugating a fluorescent dye to an antibody.

Caption: A typical experimental workflow for protein labeling with an NHS ester.

Step-by-Step Protocol for Antibody Labeling

This protocol provides a detailed methodology for labeling an IgG antibody with a fluorescent dye NHS ester.

-

Prepare the Antibody Solution :

-

Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH ~8.3), at a concentration of 2.5 mg/mL.[13]

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[13][14]

-

-

Prepare the NHS Ester Stock Solution :

-

Perform the Labeling Reaction :

-

While gently stirring or vortexing the antibody solution, add the NHS ester stock solution dropwise.[13] A typical starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.[1]

-

Incubate the reaction at room temperature for 1 to 4 hours or overnight at 4°C, protected from light.[9][13]

-

-

Quench the Reaction :

-

Purify the Conjugate :

-

Characterize the Conjugate :

Applications in Research and Drug Development

The versatility of NHS ester chemistry has led to its widespread use in a multitude of applications.

-

Protein Interaction Analysis : Homobifunctional NHS esters are used to covalently link interacting proteins, allowing for the identification of binding partners.[10][16]

-

Antibody-Drug Conjugates (ADCs) : NHS esters are instrumental in attaching cytotoxic drugs to antibodies for targeted cancer therapy.[]

-

Immunoassays and Diagnostics : The labeling of antibodies and other proteins with reporter molecules such as fluorescent dyes or enzymes is a cornerstone of techniques like ELISA and flow cytometry.[][7]

-

Surface Immobilization : NHS esters are used to covalently attach biomolecules to surfaces for the development of biosensors and microarrays.[17][18]

-

Nanoparticle Functionalization : NHS-activated nanoparticles can be conjugated with a wide range of amine-containing molecules, including drugs and targeting ligands, for applications in targeted drug delivery and diagnostics.[19][20][21]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Conjugation Yield | - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the buffer. - Incorrect pH. | - Use fresh, anhydrous NHS ester. - Use an amine-free buffer. - Ensure the reaction pH is between 7.2 and 8.5. | [11] |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF). | - Keep the final concentration of the organic solvent below 10%. | [6] |

| Inconsistent Results | - Variability in reaction conditions (pH, temperature, time). - Degradation of NHS ester stock solution. | - Standardize all reaction parameters. - Prepare fresh NHS ester solutions for each experiment. | [11] |

Conclusion: A Powerful and Enduring Chemistry

N-succinimidyl ester chemistry provides a robust and versatile method for the selective modification of primary amines in biomolecules. A thorough understanding of the reaction mechanism, the critical parameters influencing conjugation efficiency—particularly pH and the competing hydrolysis reaction—is essential for achieving high yields and reproducible results. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently leverage the power of NHS esters to advance their scientific endeavors.

References

-

An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem.

-

NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

-

An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation - Benchchem.

-

NHS esters in Reactive groups - Lumiprobe.

-

NHS ester protocol for labeling proteins - Abberior Instruments.

-

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.

-

Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.

-

Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium.

-

N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH.

-

A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem.

-

Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.

-

NHS Esters for Antibody Labeling - BOC Sciences.

-

Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific.

-

Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions - Benchchem.

-

Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.

-

Amine-Reactive Crosslinker Overview - Creative Proteomics.

-